molecular formula C18H19N3O2S B2876427 N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921845-02-5

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2876427
CAS No.: 921845-02-5
M. Wt: 341.43
InChI Key: QNFXXKKFQJPLKT-UHFFFAOYSA-N
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Description

N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a thiazole core linked to a cyclopropanecarboxamide group and a 2-methylindolin-1-yl moiety. Key structural features include:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur, common in bioactive compounds due to its electronic properties and ability to engage in hydrogen bonding .
  • Cyclopropanecarboxamide: The cyclopropane ring introduces steric constraints and metabolic stability, while the carboxamide group enhances solubility and binding interactions .
  • 2-Methylindolin-1-yl group: A bicyclic indoline derivative with a methyl substituent, which may influence receptor binding through steric or electronic effects .

Properties

IUPAC Name

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-8-13-4-2-3-5-15(13)21(11)16(22)9-14-10-24-18(19-14)20-17(23)12-6-7-12/h2-5,10-12H,6-9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXXKKFQJPLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring, and finally, the cyclopropane carboxamide group is added. Common reagents used in these steps include various halogenating agents, base catalysts, and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The indole and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: Various substituents can be introduced to the indole or thiazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide with structurally analogous compounds, focusing on structural motifs, physicochemical properties, and synthetic considerations.

Structural Features
Compound Name Core Structure Key Substituents Reference
Target Compound Thiazole + cyclopropanecarboxamide 2-Methylindolin-1-yl group
N-(4-(4-(2-(2-Methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (44) Thiazole + cyclopropanecarboxamide Methoxyethoxy-pyridinyl
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole + cyclopropanecarboxamide p-Tolylamino group
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide (72) Thiazole + cyclopropanecarboxamide Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl
Tetramethylcyclopropane-thiazole carboxamides (e.g., A-836,339) Thiazole + cyclopropanecarboxamide Tetramethylcyclopropane, alkyl/aryl substitutions on thiazole nitrogen

Key Observations :

  • The target compound’s 2-methylindolin-1-yl group distinguishes it from analogs with simpler aryl (e.g., p-tolyl) or heteroaryl (e.g., pyridinyl) substituents. This bicyclic structure may enhance binding to hydrophobic pockets in target proteins .
  • Compounds like 44 and 72 feature extended aromatic systems (e.g., benzo[d][1,3]dioxol-5-yl), which could improve π-π stacking interactions but reduce solubility compared to the indoline moiety .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Reference
Target Compound ~380* Not reported Moderate (amide + indoline) -
1f (Urea derivative) 667.9 (M−2HCl+H)+ 198–200 Low (due to urea core)
Compound 44 436.5 Not reported Moderate (pyridinyl)
Compound 72 535.6 Not reported Low (bulky aromatics)

Key Observations :

  • The target compound’s molecular weight (~380 g/mol, estimated) is lower than urea derivatives (e.g., 1f in ), which may improve bioavailability .
  • Urea-based analogs () exhibit higher melting points (198–207°C), likely due to strong hydrogen-bonding networks, whereas cyclopropanecarboxamides may have lower melting points .
  • The indoline group in the target compound balances hydrophobicity and solubility better than bulky aromatic substituents in 72 .

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